Methyl 3,4,5-tris(hexyloxy)benzoate
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Overview
Description
Methyl 3,4,5-tris(hexyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of three hexyloxy groups attached to the benzene ring at the 3, 4, and 5 positions, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-tris(hexyloxy)benzoate typically involves the esterification of 3,4,5-tris(hexyloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-tris(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of 3,4,5-tris(carboxyhexyloxy)benzoic acid.
Reduction: Formation of 3,4,5-tris(hexyloxy)benzyl alcohol.
Substitution: Formation of derivatives with different functional groups replacing the hexyloxy groups.
Scientific Research Applications
Methyl 3,4,5-tris(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-tris(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The hexyloxy groups may enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-tris(benzyloxy)benzoate
- Methyl 3,4,5-tris(methoxy)benzoate
- Methyl 3,4,5-tris(ethoxy)benzoate
Uniqueness
Methyl 3,4,5-tris(hexyloxy)benzoate is unique due to the presence of long hexyloxy chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for forming stable complexes with other molecules. This makes it particularly useful in applications requiring enhanced solubility in non-polar solvents and improved membrane permeability.
Properties
CAS No. |
188685-16-7 |
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Molecular Formula |
C26H44O5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
methyl 3,4,5-trihexoxybenzoate |
InChI |
InChI=1S/C26H44O5/c1-5-8-11-14-17-29-23-20-22(26(27)28-4)21-24(30-18-15-12-9-6-2)25(23)31-19-16-13-10-7-3/h20-21H,5-19H2,1-4H3 |
InChI Key |
WITPRDKVKVJSKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1OCCCCCC)OCCCCCC)C(=O)OC |
Origin of Product |
United States |
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